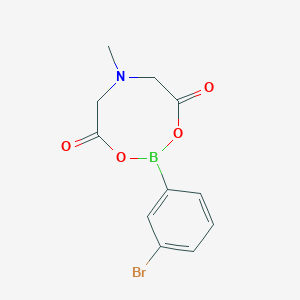

2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

Description

Properties

IUPAC Name |

2-(3-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BBrNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTMWVBFJNBHZLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BBrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80746272 | |

| Record name | 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943552-25-8 | |

| Record name | 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80746272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 943552-25-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione: Core Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2-(3-bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, a member of the N-methyliminodiacetic acid (MIDA) boronates. These compounds have emerged as exceptionally stable and versatile surrogates for volatile boronic acids in organic synthesis. This guide will delve into the synthesis, structural characteristics, and key applications of this compound, with a particular focus on its utility in Suzuki-Miyaura cross-coupling reactions. The inherent stability of the MIDA boronate protecting group allows for a "slow-release" of the active boronic acid, a feature that has revolutionized iterative cross-coupling strategies in the synthesis of complex molecules.

Introduction: The Rise of MIDA Boronates

Boronic acids are indispensable reagents in modern organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, the utility of many boronic acids is hampered by their inherent instability, often leading to decomposition and challenging purification. N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative solution to this problem. By complexing the boronic acid with the trivalent MIDA ligand, the boron center is rehybridized from sp² to sp³, rendering it significantly more stable and unreactive under standard anhydrous conditions.[2] This protective framework allows for the convenient handling, purification, and storage of these valuable synthetic intermediates.

This compound, hereafter referred to as 3-bromophenyl MIDA boronate, is a prime example of this class of reagents. Its structure incorporates a synthetically valuable bromophenyl moiety, making it a key building block for the construction of complex biaryl structures prevalent in pharmaceuticals and materials science.

Core Physicochemical Properties

The defining characteristic of 3-bromophenyl MIDA boronate is its exceptional stability. Unlike its corresponding boronic acid, this compound is a free-flowing, crystalline solid that is stable to air and moisture, making it suitable for long-term storage on the benchtop.[3] This stability extends to its compatibility with silica gel chromatography, a significant advantage for purification.[4]

| Property | Value/Description | Source |

| Molecular Formula | C₁₁H₁₁BBrNO₄ | [2] |

| CAS Number | 1257649-55-0 | [2] |

| Appearance | White to off-white crystalline solid | Inferred from related compounds |

| Stability | Indefinitely stable under ambient conditions | [3] |

| Chromatography | Compatible with silica gel chromatography | [4] |

| Solubility | Generally soluble in a range of organic solvents. Exhibits different solubility profiles compared to the corresponding boronic acid, aiding in purification.[4] | [4] |

Acidity and pKa: Direct experimental pKa data for 3-bromophenyl MIDA boronate is not readily available in the literature. However, the pKa of the parent boronic acids can be influenced by substituents on the aromatic ring. Aryl boronic acids typically have pKa values in the range of 4-10.[5] The MIDA boronate itself is not acidic in the Brønsted-Lowry sense. The crucial aspect is the pH at which the MIDA group is hydrolyzed to release the boronic acid. This deprotection is readily achieved under mild aqueous basic conditions, such as with sodium bicarbonate or potassium phosphate.[6]

Synthesis and Characterization

The synthesis of aryl MIDA boronates is typically a straightforward condensation reaction between the corresponding arylboronic acid and N-methyliminodiacetic acid. A well-documented procedure for the synthesis of the isomeric 4-bromophenyl MIDA boronate provides a reliable template for the preparation of the 3-bromo derivative.[7]

General Synthetic Protocol

The following is an adapted, step-by-step methodology for the synthesis of this compound:

Reaction Scheme:

Caption: General synthesis of 3-bromophenyl MIDA boronate.

Materials:

-

3-Bromophenylboronic acid

-

N-Methyliminodiacetic acid (MIDA)

-

Toluene

-

Dimethyl sulfoxide (DMSO)

-

Acetone

-

Diethyl ether

Procedure:

-

To a round-bottomed flask equipped with a magnetic stir bar, add equimolar amounts of 3-bromophenylboronic acid and N-methyliminodiacetic acid.

-

Add a solvent mixture, such as 5% (v/v) DMSO in toluene.

-

Fit the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux and continue for several hours, monitoring the collection of water in the Dean-Stark trap.

-

Upon completion, allow the reaction to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Triturate the crude solid with acetone, followed by the addition of diethyl ether to precipitate the product.

-

Collect the white solid by vacuum filtration, wash with diethyl ether, and dry under vacuum.

Characterization

The structure and purity of the synthesized 3-bromophenyl MIDA boronate can be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the 3-bromophenyl group and the MIDA backbone.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Key Applications in Organic Synthesis

The primary application of 3-bromophenyl MIDA boronate is as a stable and reliable precursor for 3-bromophenylboronic acid in Suzuki-Miyaura cross-coupling reactions. The "slow-release" of the boronic acid under mild basic conditions is a key advantage, particularly in iterative cross-coupling sequences for the synthesis of complex molecules.[8]

Suzuki-Miyaura Cross-Coupling

In a typical Suzuki-Miyaura reaction, 3-bromophenyl MIDA boronate can be coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The MIDA protecting group remains intact under anhydrous coupling conditions, allowing for chemoselective reactions. The subsequent deprotection and coupling can be performed in a stepwise manner.

Experimental Workflow for Iterative Cross-Coupling:

Caption: Iterative Suzuki-Miyaura cross-coupling workflow.

Advantages in Drug Discovery and Development

The stability and ease of use of 3-bromophenyl MIDA boronate make it a valuable tool in drug discovery. The 3-bromophenyl motif is present in numerous bioactive molecules. The ability to perform iterative cross-couplings allows for the rapid generation of libraries of complex compounds for biological screening. While specific biological activities for 3-bromophenyl MIDA boronate have not been extensively reported, related MIDA boronates have shown promise as anticancer agents by inhibiting tubulin polymerization.[9]

Conclusion

This compound is a highly stable and versatile reagent that serves as an excellent surrogate for the corresponding boronic acid. Its ease of synthesis, handling, and purification, combined with its unique reactivity profile in Suzuki-Miyaura cross-coupling, makes it an invaluable tool for organic chemists in both academic and industrial settings. The principles of MIDA boronate chemistry outlined in this guide provide a solid foundation for its application in the synthesis of complex molecules and in the advancement of drug discovery programs.

References

-

Organic Syntheses. A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. Available at: [Link]

-

Lee, S. J., et al. (2011). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 133(14), 5438–5441. Available at: [Link]

-

Aich, D., et al. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(93), 13298-13316. Available at: [Link]

-

Close, A. J., et al. (2016). Regioselective Routes to Orthogonally-Substituted Aromatic MIDA Boronates. European Journal of Organic Chemistry, 2016(20), 3345-3354. Available at: [Link]

-

Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Multistep Synthesis of Small Molecules. Journal of the American Chemical Society, 129(21), 6716–6717. Available at: [Link]

-

KU ScholarWorks. Physical and Chemical Properties of Boronic Acids: Formulation Implications. Available at: [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

-

Knapp, D. M., et al. (2018). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 10(6), 643–649. Available at: [Link]

-

Spencer, J., et al. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules, 27(16), 5052. Available at: [Link]

-

Liu, W.-B., et al. (2014). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates. The Journal of Organic Chemistry, 79(24), 12094–12102. Available at: [Link]

Sources

- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 4. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 5. DSpace [kuscholarworks.ku.edu]

- 6. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of 3-Bromophenyl MIDA Boronate

Abstract

N-methyliminodiacetic acid (MIDA) boronates have emerged as indispensable tools in modern organic synthesis, prized for their exceptional stability and capacity for controlled, slow release of boronic acids. This unique combination of properties enables iterative cross-coupling strategies, allowing for the streamlined construction of complex molecules.[1][2] This guide provides a comprehensive technical overview of the synthesis, purification, and characterization of 3-bromophenyl MIDA boronate, a key bifunctional building block. We will delve into the mechanistic rationale behind the synthetic protocol, offer field-tested experimental procedures, and discuss the compound's strategic importance for researchers, chemists, and professionals in drug development.

Introduction: The Strategic Value of MIDA Boronates

Boronic acids are cornerstones of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. However, their utility is often hampered by inherent instability, leading to decomposition via processes like protodeboronation or oxidation, which complicates storage and can diminish coupling efficiency.[3]

The development of N-methyliminodiacetic acid (MIDA) boronates by the Burke group provided a transformative solution. By chelating the boronic acid with the tridentate MIDA ligand, the boron center is rehybridized from a reactive sp² state to a stable, tetrahedral sp³ state. This structural change effectively "masks" the boronic acid's reactivity.

Key Advantages of MIDA Boronates:

-

Benchtop Stability: MIDA boronates are typically crystalline, air-stable solids that can be stored for extended periods (>60 days) without significant degradation, in stark contrast to many of their parent boronic acids.

-

Chromatographic Compatibility: Unlike many boronic acids, MIDA boronates are stable to silica gel chromatography, allowing for high purity isolation.[4][5]

-

Controlled Deprotection: The MIDA group is robust under anhydrous cross-coupling conditions but can be easily cleaved to release the active boronic acid using mild aqueous base (e.g., NaOH, NaHCO₃, or K₃PO₄).[2] This "slow-release" mechanism is crucial for reactions involving unstable boronic acids, ensuring their concentration remains low and constant, minimizing decomposition pathways.[1][3]

The subject of this guide, 3-bromophenyl MIDA boronate , is a particularly valuable building block. It possesses two orthogonal reactive sites: the MIDA boronate, which can act as a nucleophile in Suzuki-Miyaura coupling after deprotection, and the bromo-substituent, which serves as an electrophilic handle for a subsequent cross-coupling reaction. This bifunctionality is the cornerstone of iterative cross-coupling (ICC), a powerful strategy for the modular and systematic synthesis of complex small molecules.[2][6]

Synthetic Strategy and Mechanistic Insights

The synthesis of 3-bromophenyl MIDA boronate is achieved through the dehydrative condensation of 3-bromophenylboronic acid and N-methyliminodiacetic acid (MIDA).

Figure 1. Overall synthetic transformation for 3-bromophenyl MIDA boronate.

The Reaction Mechanism

The formation of the MIDA boronate is an esterification process involving the loss of two molecules of water. The mechanism proceeds via a dative bond formation between the nitrogen of MIDA and the Lewis acidic boron atom of the boronic acid, followed by two subsequent intramolecular condensation steps to form the stable, bicyclic structure.

Figure 2. Simplified mechanistic pathway of MIDA boronate formation.

Rationale for Reagent and Condition Selection

-

Starting Materials : 3-Bromophenylboronic acid is the logical precursor, providing the required aryl bromide functionality. N-methyliminodiacetic acid (MIDA) is the chosen ligand for its proven ability to form exceptionally stable, crystalline boronates.[5]

-

Solvent System : A common and effective method involves refluxing in a mixture of toluene and dimethyl sulfoxide (DMSO) under Dean-Stark conditions.[2][7]

-

Toluene serves as the bulk solvent and forms an azeotrope with water, which is essential for driving the reaction to completion by physically removing water via the Dean-Stark trap.

-

DMSO is used as a co-solvent to ensure the solubility of the MIDA ligand, which is often poorly soluble in toluene alone.[2]

-

-

Alternative Methods : For sensitive boronic acids that may decompose under high-temperature Dean-Stark conditions, milder methods have been developed. One notable alternative involves using pre-formed MIDA anhydride in a solvent like dioxane at a lower temperature (e.g., 70 °C).[4][5] This method avoids the high temperatures and acidic conditions of traditional dehydrative condensation.[4] More recently, rapid synthesis using conventional sealed heating reactors has also been demonstrated.[8][9]

Detailed Experimental Protocol

This protocol is a standard Dean-Stark procedure adapted from established literature methods.[7]

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 3-Bromophenylboronic acid | 200.82 | 2.01 g | 10.0 | May contain boroxine anhydride. |

| N-Methyliminodiacetic acid (MIDA) | 147.13 | 1.47 g | 10.0 | Dry before use if necessary. |

| Toluene | - | 80 mL | - | Anhydrous grade. |

| DMSO | - | 20 mL | - | Anhydrous grade. |

| Ethyl Acetate (EtOAc) | - | ~200 mL | - | For washing/trituration. |

| Diethyl Ether (Et₂O) | - | ~100 mL | - | For washing. |

Equipment : 250 mL round-bottom flask, magnetic stirrer, heating mantle, Dean-Stark apparatus, condenser, nitrogen/argon inlet, filtration apparatus (Büchner funnel).

Step-by-Step Procedure

-

Setup : Assemble the reaction apparatus (flask, Dean-Stark trap, condenser) and ensure it is dry. Fill the Dean-Stark trap with toluene.

-

Charging Flask : To the round-bottom flask, add 3-bromophenylboronic acid (10.0 mmol), N-methyliminodiacetic acid (10.0 mmol), toluene (80 mL), and DMSO (20 mL).

-

Reaction : Heat the mixture to reflux under a nitrogen or argon atmosphere. Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected and the reaction appears complete by TLC analysis.

-

Cooling & Concentration : Allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. The high boiling point of DMSO may require heating the water bath to 60-70 °C under high vacuum.

-

Workup & Purification :

-

To the crude residue, add ethyl acetate (~100 mL) and stir or sonicate vigorously. This step helps to precipitate the product while dissolving many organic impurities.

-

Collect the resulting solid by vacuum filtration.

-

Wash the solid sequentially with additional ethyl acetate (2 x 50 mL) and diethyl ether (2 x 50 mL) to remove residual DMSO and other impurities.

-

-

Drying : Dry the resulting white to off-white crystalline solid under high vacuum to a constant weight. A typical yield is 80-95%.

Figure 3. Step-by-step experimental workflow for synthesis and purification.

Characterization

Confirm the identity and purity of the final product using standard analytical techniques.

| Technique | Expected Results |

| ¹H NMR (400 MHz, DMSO-d₆) | δ ~7.7-7.2 (m, 4H, Ar-H), 4.3-4.0 (pair of d, 4H, -CH₂-), 2.5 (s, 3H, N-CH₃). |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~169 (C=O), ~135-120 (Ar-C), ~62 (-CH₂-), ~48 (N-CH₃). |

| ¹¹B NMR (128 MHz, DMSO-d₆) | δ ~12 ppm (broad singlet, characteristic of sp³ boron). |

| Mass Spec (ESI+) | [M+H]⁺ calculated for C₁₁H₁₂BBrNO₄: 312.00. |

| Melting Point | Typically >200 °C with decomposition. |

Applications in Sequential Cross-Coupling

The true power of 3-bromophenyl MIDA boronate lies in its ability to undergo selective, sequential cross-coupling reactions. The MIDA boronate is stable to the anhydrous conditions used for Suzuki-Miyaura, Heck, or Sonogashira coupling at the aryl bromide position.[7] Following this initial transformation, the MIDA group can be cleaved with a mild aqueous base to unmask the boronic acid, which is then ready to participate in a second cross-coupling reaction.[2][7]

Figure 4. Logic of sequential cross-coupling using 3-bromophenyl MIDA boronate.

This iterative approach is a foundational technology for automated small molecule synthesis, enabling the rapid assembly of libraries of complex structures from a set of bifunctional building blocks.[10]

Conclusion

The synthesis of 3-bromophenyl MIDA boronate via dehydrative condensation is a robust and scalable process that yields a highly valuable, bifunctional building block. Its exceptional stability, compatibility with chromatography, and predictable reactivity make it an essential reagent for any research program focused on the synthesis of complex aromatic compounds. By mastering the principles and protocols outlined in this guide, researchers can effectively leverage the power of iterative cross-coupling to accelerate discovery in materials science and drug development.

References

-

Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

-

Ballmer, S. G., et al. (2020). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 97, 92-110. [Link]

-

Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27. [Link]

-

McGown, A., et al. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules, 27(16), 5052. [Link]

-

Richardson, A. D., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067-1075. [Link]

-

Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. [Link]

-

Gray, D. L., et al. (2020). A Mild Method for Making MIDA Boronates. Organic Letters, 22(18), 7117-7121. [Link]

- Burke, M. D., et al. (2016). Apparatus and Methods for the Automated Synthesis of Small Molecules.

-

PubMed. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. [Link]

-

Organic Syntheses. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 99, 92-110. [Link]

-

Gillis, E. P., & Burke, M. D. (2010). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Semantic Scholar. [Link]

-

Richardson, A. D., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8, 1067–1075. [Link]

-

Gillis, E. P., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 130(44), 14623–14625. [Link]

-

Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]

-

Burke Lab. (2009). Publications. University of Illinois. [Link]

-

Gillis, E. P., et al. (2009). A Simple and General Platform for the Suzuki-Miyaura Cross-Coupling of B-Protected Haloboronic Acids. Organic Syntheses, 86, 162-177. [Link]

-

Gillis, E. P. (2009). Iterative cross-coupling with MIDA boronates: towards a general platform for small molecule synthesis. CORE. [Link]

-

McGown, A., et al. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. MDPI. [Link]

-

McGown, A., et al. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Semantic Scholar. [Link]

-

Gray, D. L., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

-

Aich, D., & Kumar, P. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(67), 8299-8316. [Link]

-

El-Garf, Y. A., et al. (2017). Use of N-methyliminodiacetic acid boronate esters in suzuki-miyaura cross-coupling polymerizations of triarylamine and fluorene monomers. Journal of Polymer Science Part A: Polymer Chemistry, 55(14), 2411-2419. [Link]

-

ResearchGate. (2018). Successive and selective Suzuki-Miyaura cross-coupling reaction using 3-bromophenyl B(dan) 2j as the starting material. [Link]

-

Lipp, A., et al. (2017). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Reviews in Inorganic Chemistry, 37(1), 1-33. [Link]

-

Guntupalli, P., et al. (2018). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 23(10), 2465. [Link]

Sources

- 1. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione CAS number

An In-Depth Technical Guide to 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound, a key building block in modern synthetic and medicinal chemistry. This compound belongs to the class of N-methyliminodiacetic acid (MIDA) boronates, which serve as exceptionally stable, crystalline, and manageable precursors to otherwise unstable boronic acids. We will delve into its synthesis, physicochemical properties, and critical applications, particularly its role in facilitating iterative cross-coupling reactions for the synthesis of complex molecules. The discussion is framed from the perspective of a senior application scientist, emphasizing the practical rationale behind its use in drug discovery and development workflows.

Introduction: The Challenge of Boronic Acids and the MIDA Solution

Boronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for forming carbon-carbon bonds, a fundamental process in the construction of new pharmaceutical candidates.[1][2] However, free boronic acids often suffer from significant drawbacks; they can be prone to dehydration to form cyclic boroxines and are often unstable under common laboratory conditions, including silica gel chromatography and exposure to air or moisture.

This instability presents a significant bottleneck in complex, multi-step syntheses. To address this, the concept of protecting groups for boronic acids was developed. Among the most successful of these are the N-methyliminodiacetic acid (MIDA) boronates.[1][3] These bicyclic structures effectively shield the reactive boronic acid moiety, rendering the compound a robust, free-flowing crystalline solid that is stable to a wide range of reaction conditions.[3] The compound this compound is a prime example of this class, providing a stable and reliable source of the 3-bromophenylboronic acid fragment for advanced chemical synthesis.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical properties are paramount for its effective use in research. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1257649-55-0 | [4] |

| Molecular Formula | C₁₁H₁₁BBrNO₄ | [4] |

| Molecular Weight | 311.93 g/mol | [5][6] |

| IUPAC Name | This compound | [4] |

| Common Synonyms | 3-Bromophenylboronic acid MIDA ester | [6][7] |

| Appearance | Typically a white to off-white crystalline solid | [3] |

| Stability | Stable to air, moisture, and silica gel chromatography | [3] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of MIDA boronates is a straightforward and high-yielding condensation reaction. The process involves the reaction of the corresponding boronic acid with N-methyliminodiacetic acid (MIDA). The driving force for this reaction is the formation of the stable bicyclic dioxazaborocane ring system.

Experimental Protocol: Synthesis

-

Reagent Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 3-bromophenylboronic acid in a suitable solvent system, typically a mixture that allows for azeotropic removal of water, such as toluene or a dual-solvent system with DMSO.

-

Addition of MIDA: Add 1.0 to 1.1 equivalents of N-methyliminodiacetic acid to the solution.

-

Dehydration and Cyclization: Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the two equivalents of water formed during the condensation. In systems using DMSO, the polar aprotic nature of the solvent facilitates the nucleophilic attack by the MIDA nitrogen onto the boron center.[1]

-

Isolation and Purification: Upon completion (monitored by TLC or LC-MS), cool the reaction mixture. The MIDA boronate product often crystallizes directly from the solution. The solid can be collected by filtration. If necessary, the product can be purified via silica gel column chromatography, a key advantage of the MIDA boronate's stability.

-

Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹¹B) and mass spectrometry.

Causality and Rationale

The choice of an azeotropic solvent system is critical for driving the equilibrium of the condensation reaction towards the product by removing water. The stability of the resulting MIDA ester is conferred by the tetracoordinate boron center, which is less Lewis acidic and less prone to protodeboronation than its trigonal boronic acid precursor.

Caption: Synthetic workflow for the formation of the target MIDA boronate.

Core Application: A Gateway to Iterative Cross-Coupling

The primary utility of this compound is its function as a robust building block in Suzuki-Miyaura cross-coupling reactions.[1][3] The MIDA group acts as a protecting group that can be removed under mild conditions to liberate the reactive boronic acid in situ.

Experimental Workflow: Deprotection and Coupling

-

Setup: To a reaction vessel containing the MIDA boronate and the desired aryl/vinyl halide coupling partner, add a palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like Pd₂(dba)₃ with a suitable ligand) and a solvent (e.g., THF, dioxane, or DMF).

-

Deprotection (Hydrolysis): Add a mild aqueous base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). This hydrolyzes the MIDA ester, releasing the free 3-bromophenylboronic acid into the reaction medium.

-

Catalytic Cycle: Heat the mixture to initiate the Suzuki-Miyaura catalytic cycle, which involves oxidative addition, transmetalation (where the newly formed boronic acid transfers its organic group to the palladium center), and reductive elimination to form the new C-C bond and regenerate the catalyst.

-

Workup and Purification: After the reaction is complete, perform a standard aqueous workup to remove the inorganic salts and MIDA byproduct. The desired biaryl product is then purified, typically by chromatography.

Caption: Workflow for using MIDA boronates in Suzuki-Miyaura coupling.

Significance in Drug Discovery and Development

The stability and reliability of MIDA boronates like this compound are not mere conveniences; they are enabling features for drug discovery.

-

Library Synthesis: The ability to use this building block in iterative cross-coupling allows for the systematic and predictable synthesis of large libraries of related compounds. A researcher can couple the "3-bromophenyl" unit and then use the bromo-handle for a subsequent diversification reaction, rapidly generating molecular complexity.

-

Access to Novel Chemical Space: Many approved drugs and clinical candidates contain boronic acid moieties, which often act as inhibitors of serine proteases or other enzymes.[2][8] For example, Bortezomib (Velcade®) is a proteasome inhibitor used to treat multiple myeloma.[2][8] The development of such drugs relies on the precise and efficient synthesis of various boronic acid derivatives. MIDA boronates are instrumental in this process.

-

Process Development: For scaling up the synthesis of a drug candidate, the use of stable, crystalline intermediates is highly desirable. MIDA boronates meet this requirement, simplifying handling, purification, and storage, thereby contributing to a more robust and reproducible manufacturing process.

Conclusion

This compound is more than just a chemical reagent; it is a problem-solving tool for the modern medicinal and synthetic chemist. By converting a reactive boronic acid into a stable, user-friendly solid, it overcomes a significant hurdle in organic synthesis. Its application in iterative cross-coupling reactions provides an elegant and powerful pathway for the construction of the complex molecular architectures required for the discovery and development of new therapeutics. Its adoption in research and industrial settings underscores its value as a key enabling technology in the advancement of chemical science.

References

- This compound - Echemi. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-1FWLIWVfuGWNckfa5MaitgSMIsVe2SN2xAJXVWq8Bg464n2GKgVW4kzGq-Pcwi3G5aoBFwhpPVaQNAljxFx5IIa-2IdR_RhVu4wlSKMl72AtRFSFhbDssa88DL4Anuszl4K04VaEY0O7m_AZQrfI0KgZeNhCYvMQiRazBAoX2kpqaXe6-0xNOspXVbLGAWcBIlfEefYtPF5_NzzllQY9PKt7pTki3PxR]

- 2-Phenyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione synthesis - chemicalbook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzlMqRksHFANB6k_67txMFbK51fpHmfB1VTifjIjaUcuK3tR4hwss6vWUAh9S6WNBcsKILGcH0mknLGt4fkxFP9ApCfCa7uvkgrmTlxIDOj6xWrHgslJjWFu-JtBFx3N1v4i8UqsFW-SNlU31EXftX2Q==]

- 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione - Oakwood Chemical. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGnm8C4AfE6Pmlyk5lHKuZeWOAlW7K-lXD8y9JpZaSuKt5A3lruvAPj4mIzxIfODmYIcD6mSlN_U9WSWtV17ujDyyLWpC4ltUMMsQ5cix4U7fmHq2K0Tu5DrwQiP3mVPW_6p5OiMKCDb5Ybn11bzn2cdlPmLyI0FU7QiTvPl54HI46QfpSNcSpJuacXxHYv6wJ0T6eB67wQJHIj]

- 2-(2-Bromophenyl)-6-methyl-1,3,6,2-dioxazaboracane-4,8-dione | 1257649-57-2. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlvY7x7XIC7Ikv1cu-Ip0UL1AptDFXvabTtP4bMmBD907O3T-I78OxZK8UOvSjRNTUrM4cpM6u04AU8u7cmSlHkgo-rl4zRev-gHufJtZXKH-CALmCaWfDuv4yYJXsIUUzMKERRZBly0XAPeGpfIBrTe0irF23kJoM5AwLTYlJkpc=]

- 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/44542259]

- 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione - Benchchem. [URL: https://www.benchchem.com/product/b5673]

- 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane - Lead Sciences. [URL: https://www.leadsciences.com/product/bd00931313.html]

- 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6638]

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. [URL: https://www.mdpi.com/1420-3049/25/18/4323]

- 6-Methyl-2-(pyridin-4-yl)-1,3,6,2-dioxazaborocane-4,8-dione - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/71310573]

- MIDA Boronate: A New Organo-boron Reagent - BLDpharm. [URL: https://www.bldpharm.

- (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile - ResearchGate. [URL: https://www.researchgate.net/publication/329550731_Synthesis_of_2-4-6-bromo-3-nitroquinolin-4-ylaminophenyl-2-methylpropanenitrile]

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8945415/]

- Synthesis of 1,2,4,5-oxadiazaboroles by three-component condensations of hydroxylamines, nitriles and diarylborinic acids - TSpace. [URL: https://tspace.library.utoronto.ca/handle/1807/124296]

- Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI. [URL: https://www.mdpi.com/1420-3049/26/13/3820]

- 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione. [URL: https://www.3wpharm.com/cas/943552-04-3.html]

Sources

- 1. 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione | 109737-57-7 | Benchchem [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 4. echemi.com [echemi.com]

- 5. 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione [oakwoodchemical.com]

- 6. 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | C11H11BBrNO4 | CID 44542259 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione - CAS:943552-04-3 - Sunway Pharm Ltd [3wpharm.com]

- 8. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Bromophenyl MIDA Boronate for Advanced Chemical Synthesis

For Immediate Release

A comprehensive technical guide on 3-bromophenyl MIDA boronate has been released, offering critical data and field-proven insights for researchers, scientists, and professionals in drug development. This guide details the core physical and chemical properties, advanced characterization, and strategic applications of this versatile reagent, positioning it as a cornerstone in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions.

Core Compound Characteristics

3-Bromophenyl MIDA boronate, a member of the N-methyliminodiacetic acid (MIDA) boronate family, is a white to off-white crystalline solid.[1] Its defining feature is the MIDA ligand that forms a stable dative bond with the boron atom. This structural attribute renders the boron center sp³-hybridized, effectively "protecting" it and preventing premature reaction under standard anhydrous cross-coupling conditions.[2] This stability is a significant advantage over traditional boronic acids, which are often prone to decomposition.[3]

The key physical and chemical properties of 3-bromophenyl MIDA boronate are summarized below:

| Property | Value | Source(s) |

| Chemical Formula | C₁₁H₁₁BBrNO₄ | [1] |

| Molecular Weight | 311.92 g/mol | [1] |

| CAS Number | 943552-25-8 | [1] |

| Appearance | White to off-white crystalline solid | [4][5] |

| Melting Point | High, expected in the range of 230-260 °C (by analogy) | [6][] |

| Solubility | Soluble in various organic solvents (THF, dioxane, DMF, CH₂Cl₂) | [3] |

| Stability | Exceptionally stable to air and moisture; compatible with silica gel chromatography | [4][5] |

Structural Elucidation and Spectroscopic Data

The unique structure of 3-bromophenyl MIDA boronate is central to its function. The tetrahedral boron center, coordinated to the tridentate MIDA ligand, is the key to its stability and controlled reactivity.

Caption: Structure of 3-bromophenyl MIDA boronate.

Spectroscopic Characterization: While specific spectra for 3-bromophenyl MIDA boronate are proprietary to manufacturers, extensive data from analogous compounds provide a clear blueprint for its analytical profile.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the MIDA ligand, including two diastereotopic doublets between 3.8 and 4.4 ppm corresponding to the CH₂ protons, and a singlet for the N-CH₃ group around 2.5 ppm. The aromatic protons of the 3-bromophenyl group will appear in the region of 7.2 to 7.8 ppm.[6]

-

¹³C NMR: The carbon spectrum will display signals for the carbonyl carbons of the MIDA ligand around 169 ppm, the methylene carbons near 62 ppm, and the methyl carbon around 48 ppm. The aromatic carbons will resonate in the typical downfield region, with the carbon attached to bromine showing a characteristic shift.[6]

-

¹¹B NMR: The boron-11 NMR spectrum is a key indicator of the boron's coordination state. For MIDA boronates, a signal between δ 10 and 13 ppm is indicative of the tetracoordinate, sp³-hybridized boron center.[6][8]

Chemical Reactivity and Applications in Suzuki-Miyaura Cross-Coupling

The primary utility of 3-bromophenyl MIDA boronate lies in its application as a stable and reliable precursor in Suzuki-Miyaura cross-coupling reactions. The MIDA protecting group allows for the sequential and controlled formation of C-C bonds, a strategy known as iterative cross-coupling.[9]

Mechanism of Action: The process involves two key stages:

-

Deprotection (Slow Release): Under mild aqueous basic conditions (e.g., using K₃PO₄), the MIDA ligand is hydrolyzed, releasing the reactive sp²-hybridized 3-bromophenylboronic acid in situ. This "slow-release" mechanism is crucial as it maintains a low concentration of the often-unstable boronic acid, minimizing side reactions like protodeboronation.

-

Catalytic Cross-Coupling: The liberated boronic acid then enters the palladium-catalyzed Suzuki-Miyaura cycle, reacting with an aryl or vinyl halide/triflate to form the desired biaryl product.

Caption: Generalized Suzuki-Miyaura workflow.

Experimental Protocol: Synthesis of 3-Aryl-bromobenzene

The following is a representative, field-proven protocol for the Suzuki-Miyaura cross-coupling of 3-bromophenyl MIDA boronate with a generic aryl halide.

Materials:

-

3-Bromophenyl MIDA boronate (1.2 equiv)

-

Aryl halide (1.0 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

-

SPhos (10 mol%)

-

Potassium phosphate (K₃PO₄, 7.5 equiv)

-

Dioxane and Water (5:1 v/v)

Procedure:

-

To a flame-dried reaction vessel under an inert atmosphere (e.g., argon), add 3-bromophenyl MIDA boronate, the aryl halide, palladium(II) acetate, and SPhos.

-

Add the degassed dioxane/water solvent mixture, followed by potassium phosphate.

-

Heat the reaction mixture to 60-80 °C and stir vigorously for 6-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 3-aryl-bromobenzene.

This protocol leverages the "slow-release" principle, ensuring a high yield of the cross-coupled product while minimizing the formation of impurities.[10][11]

Safety and Handling

3-Bromophenyl MIDA boronate is classified as an irritant and is harmful if swallowed. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

3-Bromophenyl MIDA boronate stands out as a robust and versatile building block in modern organic synthesis. Its exceptional stability, coupled with its capacity for controlled, slow release of the corresponding boronic acid, makes it an invaluable tool for constructing complex molecular architectures. This guide provides the foundational knowledge and practical protocols necessary for its effective implementation in research and development, empowering chemists to push the boundaries of small molecule synthesis.

References

- BLDpharm. (n.d.). 3-Bromophenylboronic acid MIDA ester.

- Organic Syntheses. (n.d.). A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. Org. Synth. Procedure.

- BLDpharm. (2021, October 25). MIDA Boronate: A New Organo-boron Reagent. BLD Insights.

- Sigma-Aldrich. (n.d.). MIDA Boronates.

- MIDA Boronate: A New Organo-boron Reagent. (2021). BLDpharm.

- BOC Sciences. (n.d.). 3-Bromo-5-chlorophenylboronic acid MIDA ester.

- ResearchGate. (n.d.).

- PubChem. (n.d.). (3-Bromophenyl)boronic acid.

- The Royal Society of Chemistry. (n.d.). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer.

- Organic Syntheses. (2022, May 25). Preparation of MIDA Anhydride and Reaction with Boronic Acids.

- National Institutes of Health. (n.d.). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents.

- ResearchGate. (n.d.).

- Journal of the American Chemical Society. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents.

- Chemical Society Reviews. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.

- Sigma-Aldrich. (n.d.). MIDA-protected Boronate Esters.

- Sigma-Aldrich. (n.d.). MIDA-protected Boronate Esters.

Sources

- 1. mdpi.com [mdpi.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. orgsyn.org [orgsyn.org]

- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 10. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

The Advent of MIDA Boronates: A Technical Guide to a Transformative Tool in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The inherent instability of many boronic acids has long presented a significant hurdle in organic synthesis, complicating purification, storage, and controlled reactivity, especially within complex, multi-step sequences. The discovery of N-methyliminodiacetic acid (MIDA) boronates has provided a powerful solution to this long-standing challenge. By forming a stable, crystalline, and chromatographically robust chelate with the boronic acid, the MIDA ligand effectively masks its reactivity. This technical guide provides an in-depth exploration of the discovery, synthesis, and application of MIDA boronates, offering field-proven insights and detailed protocols for their use in modern synthetic chemistry and drug development.

The Challenge with Boronic Acids: A Precursor to Discovery

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of carbon-carbon bonds, particularly in the pharmaceutical and materials science industries. However, the utility of this powerful reaction has been historically hampered by the often-problematic nature of its key reagent: the boronic acid. Many boronic acids suffer from instability, being susceptible to decomposition, which complicates their long-term storage and can lead to diminished efficiency in coupling reactions.[1] This instability necessitates that the boronic acid functional group is often introduced just before its use in a cross-coupling reaction, a strategy that is not always feasible, especially in the synthesis of complex molecules.[2]

The core of the issue lies in the Lewis acidic character of the boron atom.[3] The vacant p-orbital on the sp² hybridized boron atom is susceptible to interactions that can lead to undesired side reactions, such as protodeboronation and homocoupling.[4] This inherent reactivity makes purification by standard methods like silica gel chromatography challenging, if not impossible, for many boronic acids.[2][3]

The MIDA Boronate Solution: Discovery and Mechanistic Underpinnings

Recognizing these limitations, the Burke research group envisioned that a trivalent heteroatomic ligand could chelate the boron atom, rehybridizing it from a reactive sp² state to a more stable sp³ state.[1] This change in hybridization would effectively "protect" the boron center, attenuating its reactivity towards transmetalation under standard cross-coupling conditions.[1] N-methyliminodiacetic acid (MIDA) proved to be an ideal ligand for this purpose.[1]

The resulting MIDA boronates are exceptionally stable, air- and moisture-tolerant, free-flowing crystalline solids.[5] This stability allows them to be handled on the benchtop without special precautions and, crucially, they are compatible with silica gel column chromatography, enabling straightforward purification.[2][5] Despite this remarkable stability, the MIDA ligand can be readily cleaved under mild aqueous basic conditions (e.g., 1M NaOH or even NaHCO₃) at room temperature to regenerate the active boronic acid in situ.[1][6]

This "on-demand" release of the reactive boronic acid is a key feature of MIDA boronate chemistry, allowing for controlled, iterative cross-coupling reactions analogous to the solid-phase synthesis of peptides and oligonucleotides.[2][3]

Caption: Protection and deprotection of boronic acids using MIDA.

Synthesis and Purification of MIDA Boronates: A Practical Guide

The synthesis of MIDA boronates is generally straightforward, with several methods available depending on the nature of the starting boronic acid.

Dehydrative Condensation

The most common method involves the dehydrative condensation of a boronic acid with N-methyliminodiacetic acid, often under Dean-Stark conditions at elevated temperatures.[3] While effective for many simple boronic acids, these conditions can be too harsh for more sensitive substrates.[3]

MIDA Anhydride Method: A Milder Approach

A significant advancement in the synthesis of MIDA boronates was the development of a method utilizing MIDA anhydride.[7] This reagent serves as both the MIDA ligand source and an in situ desiccant, allowing for the conversion of boronic acids to their MIDA boronate counterparts under milder conditions and often in higher yields, particularly for sensitive substrates.[8]

Experimental Protocol: Synthesis of a MIDA Boronate using MIDA Anhydride [8]

-

Reagents and Setup: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), combine the boronic acid (1.0 equiv) and MIDA anhydride (1.1 equiv) in anhydrous dioxane.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Workup and Purification: Upon completion, cool the reaction mixture to room temperature. The crude MIDA boronate can be purified by silica gel chromatography. A unique "catch-and-release" purification strategy has been developed for MIDA boronates.[8][9] The crude reaction mixture is loaded onto a silica gel column and washed with a non-polar solvent system (e.g., Et₂O/MeOH) to elute impurities, while the MIDA boronate remains adsorbed to the silica ("catch").[8] Subsequently, switching to a more polar solvent like tetrahydrofuran (THF) elutes the pure MIDA boronate ("release").[8][9]

Caption: General workflow for MIDA boronate synthesis and purification.

Applications in Iterative Cross-Coupling and Complex Molecule Synthesis

The true power of MIDA boronates lies in their application in iterative cross-coupling (ICC), a strategy that enables the systematic and controlled assembly of complex molecules from bifunctional building blocks.[2][10] This approach is particularly valuable in drug discovery and natural product synthesis, where the modular construction of molecules allows for the rapid generation of analogs for structure-activity relationship (SAR) studies.[11][12]

The process involves the use of halo-boronic acid building blocks, where the boronic acid is protected as its MIDA ester. A Suzuki-Miyaura coupling is performed, reacting the halide with an unprotected boronic acid. The MIDA boronate remains intact during this step.[2] Following the coupling, the MIDA group is cleaved under mild basic conditions to reveal a new boronic acid, which is then ready for the next coupling cycle. This iterative process has been successfully employed in the synthesis of a variety of complex natural products, including ratanhine and peridinin.[10]

Experimental Protocol: Iterative Suzuki-Miyaura Cross-Coupling

-

Coupling Step: In a reaction vessel, combine the halo-MIDA boronate (1.0 equiv), the boronic acid coupling partner (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand like SPhos), and a base (e.g., K₃PO₄) in an appropriate anhydrous solvent (e.g., toluene or THF).[1] The reaction is typically run at room temperature or with gentle heating.[1]

-

Purification: After the reaction is complete, the coupled MIDA boronate product is purified using the "catch-and-release" silica gel method described previously.

-

Deprotection Step: The purified MIDA boronate is dissolved in a suitable solvent (e.g., THF) and treated with an aqueous base (e.g., 1M NaOH) at room temperature for a short period (typically 10-30 minutes).[1][13]

-

Next Coupling: The resulting boronic acid can be extracted into an organic solvent and used directly in the next coupling reaction.

Caption: The iterative cross-coupling cycle using MIDA boronates.

Stability and Reactivity Profile of MIDA Boronates

The utility of MIDA boronates extends beyond their role in iterative cross-coupling. They are remarkably stable to a wide range of common synthetic reagents and conditions, making them ideal protecting groups for the boronic acid moiety during multi-step syntheses.[13] This allows for the synthesis of complex boronic acid building blocks that would be difficult or impossible to prepare otherwise.[2]

Table 1: Compatibility of MIDA Boronates with Common Reagents and Conditions [13]

| Reagent/Condition | Compatibility |

| Silica Gel Chromatography | Yes |

| Air and Moisture | Yes |

| Anhydrous Cross-Coupling | Yes |

| Mild Aqueous Base (e.g., NaHCO₃) | No (Deprotection) |

| Strong Aqueous Base (e.g., NaOH) | No (Rapid Deprotection) |

| LiAlH₄, DIBAL | No |

| TBAF | No |

| Metal Alkoxides | No |

The Future of MIDA Boronates in Drug Discovery and Beyond

The discovery of MIDA boronates has fundamentally changed the landscape of small molecule synthesis.[11] The ability to handle, purify, and controllably react boronic acids has accelerated the synthesis of complex molecules and enabled the development of automated synthesis platforms.[14][15] This has profound implications for drug discovery, where the rapid and reliable synthesis of compound libraries is essential for identifying and optimizing new therapeutic agents.[12][15] As our understanding of the reactivity and applications of MIDA boronates continues to grow, they are poised to become an even more indispensable tool for chemists in all fields of research.

References

-

Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - NIH. Available at: [Link]

-

A general method for synthesis of 2-heterocyclic N-methyliminodiacetic acid boronates - NIH. Available at: [Link]

-

Organic Syntheses Procedure. Available at: [Link]

-

MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC - NIH. Available at: [Link]

-

General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids - ResearchGate. Available at: [Link]

-

MIDA boronate | Chem-Station Int. Ed. Available at: [Link]

-

MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms | Request PDF. Available at: [Link]

-

Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing). Available at: [Link]

-

Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates | Journal of the American Chemical Society. Available at: [Link]

-

From Synthesis to Function via Iterative Assembly of N‑Methyliminodiacetic Acid Boronate Building Blocks - the grillo lab. Available at: [Link]

-

Recent Advances in the Synthesis and Reactivity of MIDA Boronates - ResearchGate. Available at: [Link]

-

A Mild Method for Making MIDA Boronates | Organic Letters - ACS Publications. Available at: [Link]

-

Recent advances in the synthesis and reactivity of MIDA boronates - RSC Publishing. Available at: [Link]

- Apparatus and Methods for the Automated Synthesis of Small Molecules - Google Patents.

-

Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC - NIH. Available at: [Link]

-

Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes - ChemRxiv. Available at: [Link]

-

Protecting Groups for Boronic Acids | Chem-Station Int. Ed. Available at: [Link]

-

From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - NIH. Available at: [Link]

-

From synthesis to function via iterative assembly of N-methyliminodiacetic acid boronate building blocks - PubMed. Available at: [Link]

-

Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions | Macromolecules - ACS Publications. Available at: [Link]

-

MIDA boronate library synthesized and screened for biological activity.... - ResearchGate. Available at: [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. MIDA boronate | Chem-Station Int. Ed. [en.chem-station.com]

- 5. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US20160207943A1 - Apparatus and Methods for the Automated Synthesis of Small Molecules - Google Patents [patents.google.com]

- 10. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 11. grillolabuc.com [grillolabuc.com]

- 12. From synthesis to function via iterative assembly of N-methyliminodiacetic acid boronate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione in Modern Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary organic synthesis, the demand for robust, versatile, and precisely reactive building blocks is paramount. 2-(3-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione, a member of the N-methyliminodiacetic acid (MIDA) boronate family, has emerged as a pivotal tool in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its molecular structure, synthesis, and unique reactivity profile. We will delve into the foundational principles that make MIDA boronates, and this compound specifically, exceptionally stable yet readily deployable in high-yield cross-coupling reactions. This guide will further present detailed experimental protocols, characterization data, and explore its strategic applications in iterative cross-coupling (ICC) for the synthesis of natural products, pharmaceutical precursors, and advanced materials.

Introduction: The Challenge of Boronic Acids and the MIDA Solution

Boronic acids are indispensable reagents in organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, their inherent instability, propensity for protodeboronation, and challenging purification often hinder their application in complex, multi-step syntheses. The development of N-methyliminodiacetic acid (MIDA) boronates has provided an elegant solution to these challenges.[2] The MIDA ligand chelates the boron atom, forming a stable, bicyclic structure that masks the reactivity of the boronic acid.[3] This protection strategy renders the molecule remarkably stable to a wide range of reaction conditions, including chromatography, yet allows for the controlled release of the reactive boronic acid under mild basic conditions.[2][4]

This compound is a bifunctional building block that perfectly embodies the advantages of the MIDA platform. It possesses a stable MIDA-protected boronic acid at one position and a reactive bromophenyl group at another, making it an ideal substrate for iterative cross-coupling strategies.[5]

Molecular Structure and Key Features

The core of this compound is the dioxazaborocane ring system, formed by the condensation of 3-bromophenylboronic acid with N-methyliminodiacetic acid.

Diagram 1: Molecular Structure of this compound

A 2D representation of the title compound.

Key Structural Attributes:

-

Trivalent Boron Center: The boron atom is coordinated to two oxygen atoms from the MIDA ligand and the carbon atom of the bromophenyl group. This coordination leads to a tetrahedral geometry, which imparts significant stability.

-

Orthogonal Reactivity: The molecule possesses two distinct reactive sites: the MIDA boronate, which is unreactive under anhydrous cross-coupling conditions, and the C-Br bond, which readily participates in reactions like Suzuki-Miyaura coupling.

-

Benchtop Stability: As a free-flowing crystalline solid, it exhibits excellent tolerance to air and moisture, allowing for convenient handling and storage without special precautions.[6]

Synthesis and Characterization

The synthesis of this compound is a straightforward condensation reaction between its two commercially available precursors: 3-bromophenylboronic acid and N-methyliminodiacetic acid (MIDA).

Diagram 2: Synthesis Pathway

A simplified schematic of the synthesis.

Detailed Experimental Protocol: Synthesis

-

To a solution of 3-bromophenylboronic acid (1.0 eq) in a suitable solvent (e.g., toluene or DMSO) is added N-methyliminodiacetic acid (1.05 eq).[7][8]

-

The reaction mixture is heated to reflux with azeotropic removal of water, typically using a Dean-Stark apparatus if toluene is the solvent.

-

The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or silica gel column chromatography to afford the desired this compound as a crystalline solid.

Characterization Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the 3-bromophenyl group, singlets for the N-CH₃ group, and diastereotopic protons of the CH₂ groups of the MIDA backbone. |

| ¹³C NMR | Resonances corresponding to the carbonyl carbons of the MIDA ligand, aromatic carbons, the N-CH₃ carbon, and the CH₂ carbons. |

| Mass Spec. | The molecular ion peak corresponding to the calculated mass of C₁₁H₁₁BBrNO₄. |

| FT-IR | Characteristic stretching frequencies for C=O (ester), C-N, C-Br, and B-O bonds. |

Core Application: Iterative Cross-Coupling (ICC)

The primary utility of this compound lies in its application as a building block in iterative cross-coupling (ICC).[2] This powerful strategy allows for the systematic and controlled assembly of complex organic molecules.

Diagram 3: Iterative Cross-Coupling Workflow

A generalized workflow for iterative cross-coupling.

Step-by-Step ICC Protocol

-

Initial Coupling: this compound is subjected to a Suzuki-Miyaura cross-coupling reaction with a desired boronic acid (or its equivalent). The reaction selectively occurs at the C-Br bond, leaving the MIDA boronate intact.

-

Purification: The resulting MIDA-protected product is easily purified via standard chromatographic techniques.

-

Deprotection: The MIDA group is cleaved under mild aqueous basic conditions (e.g., NaHCO₃, NaOH) to unmask the boronic acid functionality.[2][4]

-

Second Coupling: The newly formed boronic acid is then used in a subsequent cross-coupling reaction with a different aryl or vinyl halide, extending the molecular chain.

-

This cycle of coupling, purification, and deprotection can be repeated to systematically build complex molecular frameworks.[5]

Applications in Drug Discovery and Materials Science

The ability to construct intricate molecular architectures with high precision makes MIDA boronates, including the title compound, highly valuable in fields beyond synthetic methodology.

-

Drug Discovery: Boron-containing compounds have shown significant potential as therapeutic agents.[10][11][12] The unique Lewis acidity of boron allows for reversible covalent interactions with biological targets.[13] The iterative nature of synthesis using building blocks like this compound enables the rapid generation of libraries of complex molecules for screening and lead optimization.[14][15]

-

Materials Science: The precise control over oligomer and polymer chain length and composition afforded by ICC is highly desirable in the synthesis of functional organic materials.[6] Dioxazaborocane chemistry has also been explored in the functionalization of polymers.[16]

Conclusion

This compound is a testament to the power of strategic molecular design. By combining the stability of the MIDA boronate protecting group with the reactivity of a bromophenyl moiety, it serves as an exceptionally versatile and reliable building block for advanced organic synthesis. Its ease of handling, purification, and predictable reactivity in iterative cross-coupling protocols empower chemists to tackle the synthesis of increasingly complex and functionally diverse molecules, accelerating innovation in both medicinal chemistry and materials science.

References

- BLDpharm. MIDA Boronate: A New Organo-boron Reagent.

- Ballmer, S. G., Gillis, E. P., & Burke, M. D. (n.d.). A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with - Organic Syntheses Procedure.

- (n.d.). Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - NIH.

- (2015-08-18). From synthesis to function via iterative assembly of N-methyliminodiacetic acid boronate building blocks - PubMed.

- Wikipedia. N-Methyliminodiacetic acid.

- (n.d.). Synthesis of N-Methyliminodiacetic Acid Boryl Heteroaryls.

- (n.d.). Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing).

- (2010-04-29). General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates | Organic Letters - ACS Publications.

- (n.d.). iterative cross-coupling with mida boronates - CORE.

- (2021-10-25). BLD Insights | MIDA Boronate: A New Organo-boron Reagent - BLDpharm.

- (n.d.). 3-Bromophenylboronic acid = 95 89598-96-9.

- (n.d.). 3-Bromophenylboronic acid synthesis - ChemicalBook.

- (n.d.). The Role of 3-Bromophenylboronic Acid in Organic Synthesis and Cross-Coupling Reactions - NINGBO INNO PHARMCHEM CO.,LTD.

- (n.d.). 3-Bromophenylboronic acid = 95 89598-96-9 - Sigma-Aldrich.

- (n.d.). Mastering Organic Synthesis with 3-Bromophenylboronic Acid: A Versatile Chemical Building Block - NINGBO INNO PHARMCHEM CO.,LTD.

- (n.d.). 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione - PubChem.

- (n.d.). 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione - Benchchem.

- (2025-10-13). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- (n.d.). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information - The Royal Society of Chemistry.

- (n.d.). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile - MDPI.

- (n.d.). Recent Advances in the Synthesis and Applications of Oxaborole Derivatives - Organic & Biomolecular Chemistry (RSC Publishing).

- (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - MDPI.

- (2023-01-12). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione - MDPI.

- (n.d.). 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione - Oakwood Chemical.

- (n.d.). 2-(2-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione - BLDpharm.

- (2025-01-27). 2-(2-Bromophenyl)-6-methyl-1,3,6,2-dioxazaboracane-4,8-dione | 1257649-57-2.

- (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC.

- (n.d.). Functionalization of amine-cured epoxy resins by boronic acids based on dynamic dioxazaborocane formation - Polymer Chemistry (RSC Publishing).

- (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives - MDPI.

- (n.d.). US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents.

- (n.d.). 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione - PubChem.

- (n.d.). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives - MDPI.

- (n.d.). 6-Methyl-2-(3-methylphenyl)-1,3,6,2-dioxazaborocane-4,8-dione - PubChem.

- (n.d.). 2-(4-Bromophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Methyl-2-phenyl-1,3,6,2-dioxazaborocane-4,8-dione | 109737-57-7 | Benchchem [benchchem.com]

- 4. MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 5. From synthesis to function via iterative assembly of N-methyliminodiacetic acid boronate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. BLD Insights | MIDA Boronate: A New Organo-boron Reagent [bldpharm.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent advances in the synthesis and applications of oxaborole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 15. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation [mdpi.com]

- 16. Functionalization of amine-cured epoxy resins by boronic acids based on dynamic dioxazaborocane formation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

The Stability of MIDA Boronates in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of MIDA Boronates in Modern Synthesis

N-methyliminodiacetic acid (MIDA) boronates have emerged as a transformative class of reagents in organic synthesis, offering a robust and versatile platform for the construction of complex small molecules.[1][2][3] Unlike their often-unstable boronic acid counterparts, MIDA boronates provide a unique combination of stability and controlled reactivity, enabling iterative cross-coupling strategies and the synthesis of previously inaccessible molecular architectures.[4][5] This guide provides a comprehensive overview of the stability of MIDA boronates in the context of organic solvents, offering insights into the underlying chemical principles and practical guidance for their effective use in research and development.

The enhanced stability of MIDA boronates stems from the coordination of the N-methyliminodiacetic acid ligand to the boron center, which induces a change in hybridization from the reactive sp2 state of boronic acids to a more stable sp3 configuration.[6] This structural modification effectively "masks" the reactivity of the boronic acid, rendering the MIDA boronate inert to a wide range of reaction conditions, including anhydrous cross-coupling, chromatography, and long-term benchtop storage under air.[4][6][7][8]

Understanding the Stability Profile of MIDA Boronates

The utility of MIDA boronates is intrinsically linked to their predictable stability and selective deprotection. This section delves into the key factors governing their stability in organic solvents.

General Stability and Solvent Compatibility

MIDA boronates exhibit remarkable stability in a variety of common organic solvents, making them highly compatible with a broad spectrum of synthetic transformations.[4] They are readily soluble in solvents such as:

-

Tetrahydrofuran (THF)

-

Dioxane

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Toluene

-

Dimethyl sulfoxide (DMSO)

-

Acetonitrile (ACN)

-

Acetone

-

1,2-Dichloroethane (DCE)

This broad solvent compatibility allows for their seamless integration into diverse reaction setups. Furthermore, MIDA boronates are universally compatible with silica gel chromatography, a significant advantage for purification and reaction monitoring.[3][4][5][9]

The Critical Role of Water: Hydrolytic Stability and Deprotection

While generally stable, the presence of water, particularly in combination with a base, is the primary factor leading to the deprotection of MIDA boronates to their corresponding boronic acids.[1][4] This hydrolysis is not a limitation but rather a key design feature that allows for the controlled release of the reactive boronic acid when desired.